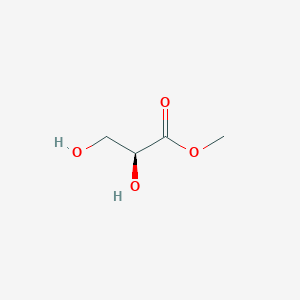

(S)-Methyl 2,3-dihydroxypropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2,3-dihydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c1-8-4(7)3(6)2-5/h3,5-6H,2H2,1H3/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFCNNXZXGCREM-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to (S)-Methyl 2,3-dihydroxypropanoate: A Key Chiral Building Block in Modern Synthesis

(S)-Methyl 2,3-dihydroxypropanoate , a versatile chiral molecule, holds significant importance in the fields of organic synthesis and drug development. This guide provides an in-depth analysis of its chemical identity, properties, synthesis, and applications, tailored for researchers and scientists.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is foundational in scientific discourse. This compound is systematically named according to IUPAC nomenclature, which precisely describes its chemical structure.

The IUPAC name for this compound is methyl (2S)-2,3-dihydroxypropanoate [1][2]. The "(2S)" designation specifies the stereochemistry at the chiral center, which is crucial for its biological activity and application in asymmetric synthesis.

It is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs:

-

(S)-(-)-Methyl glycerate

Chemical Identifiers:

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for its handling, reaction optimization, and purification. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 120.10 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 241.5 °C at 760 mmHg | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Solubility | Readily soluble in water (858 g/L at 25 °C) | [3] |

| Refractive Index | 1.456 | [2] |

| pKa | 12.26 ± 0.20 (Predicted) | [4] |

| XLogP3-AA | -1.2 | [1] |

Synthesis of this compound

The synthesis of enantiomerically pure compounds like this compound is a critical task in organic chemistry. Asymmetric synthesis is a common approach to obtain the desired stereoisomer.

One effective method involves the asymmetric dihydroxylation of methyl acrylate. This reaction utilizes a chiral catalyst to direct the formation of the (S)-enantiomer.

Below is a representative workflow for the synthesis of this compound.

Caption: Workflow for the asymmetric dihydroxylation synthesis of this compound.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, a mixture of tert-butanol and water (1:1) is prepared and cooled to 0 °C.

-

Reagent Addition: Potassium ferricyanide(III) (K₃[Fe(CN)₆]), potassium carbonate (K₂CO₃), and methanesulfonamide (MeSO₂NH₂) are added to the solvent mixture and stirred until dissolved. The chiral ligand, (DHQ)₂PHAL, is then added, followed by a catalytic amount of osmium tetroxide (OsO₄).

-

Substrate Addition: Methyl acrylate is added to the reaction mixture, and the reaction is stirred vigorously at 0 °C.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is quenched by the addition of sodium sulfite (Na₂SO₃) and stirred for one hour.

-

Extraction: The aqueous layer is extracted multiple times with ethyl acetate.

-

Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

-

Chiral Ligand ((DHQ)₂PHAL): This ligand complexes with the osmium tetroxide catalyst to create a chiral environment, which preferentially directs the dihydroxylation to one face of the methyl acrylate double bond, leading to the formation of the (S)-enantiomer.

-

Co-oxidant (K₃[Fe(CN)₆]): Osmium tetroxide is used in catalytic amounts due to its toxicity and cost. The co-oxidant regenerates the active Os(VIII) species from the Os(VI) intermediate formed during the reaction, allowing the catalytic cycle to continue.

-

Base (K₂CO₃): The base is necessary to maintain the optimal pH for the reaction and to facilitate the hydrolysis of the intermediate osmate ester.

-

Additive (MeSO₂NH₂): Methanesulfonamide can accelerate the hydrolysis of the osmate ester, thereby improving the turnover rate of the catalyst.

-

Low Temperature (0 °C): Running the reaction at a lower temperature enhances the enantioselectivity of the dihydroxylation.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃): δ=3.84 (s, 3H, CO₂CH₃), 3.85 (dd, J=11.7/3.9 Hz, 1H, HOCHCH₂OH), 3.91 (dd, J=11.7/3.3 Hz, 1H HOCHCH₂OH), 4.28 (t, J=3.6 Hz, 1H, HOCHCH₂OH)[5].

-

¹³C NMR (CDCl₃): δ=53.1 (CO₂CH₃), 64.1 (HOCHCH₂OH), 71.6 (HOCHCH₂OH), 173.6 (CO₂CH₃)[5].

Infrared (IR) Spectroscopy:

-

IR (pure): ν = 3402, 2955, 1732, 1439, 1215, 1115, 1061 cm⁻¹[5]. The broad peak at 3402 cm⁻¹ is characteristic of the O-H stretching of the hydroxyl groups, while the sharp peak at 1732 cm⁻¹ corresponds to the C=O stretching of the ester group.

High-Resolution Mass Spectrometry (HRMS):

-

HRMS (m/z): [M+H]⁺ calculated for C₄H₉O₄, 121.0495; found, 121.0517[5]. This data confirms the elemental composition of the molecule.

Applications in Research and Drug Development

This compound is a valuable chiral building block in the synthesis of complex organic molecules, particularly pharmaceuticals and agrochemicals[3]. Its utility stems from the presence of multiple functional groups (an ester and two hydroxyl groups) and a defined stereocenter.

Chiral Synthon: The diol functionality can be selectively protected or derivatized, allowing for further synthetic transformations at specific positions. The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing additional synthetic handles.

Role in Drug Design: The incorporation of chiral centers is a critical aspect of modern drug design, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. The methyl group, in particular, can influence a molecule's physicochemical properties, pharmacodynamics, and pharmacokinetics[6]. By using this compound as a starting material, chemists can introduce a specific stereochemistry into a target molecule, which is essential for achieving the desired biological activity.

Conclusion

This compound is a fundamentally important chiral building block with well-defined chemical and physical properties. Its synthesis via asymmetric methods provides access to enantiomerically pure material, which is crucial for its application in the development of new pharmaceuticals and other biologically active compounds. The analytical techniques described herein provide a robust framework for its characterization, ensuring its quality and suitability for its intended synthetic purposes.

References

- 1. This compound | C4H8O4 | CID 11083880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Page loading... [guidechem.com]

- 4. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound | 10303-88-5 [chemicalbook.com]

- 6. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-Methyl 2,3-dihydroxypropanoate: Properties, Synthesis, and Applications

Introduction

(S)-Methyl 2,3-dihydroxypropanoate, also known as Methyl L-(+)-glycerate, is a versatile and valuable chiral building block in the field of organic synthesis.[1] Its inherent chirality and multiple functional groups—a methyl ester and two hydroxyl groups—make it a crucial starting material for the asymmetric synthesis of a wide array of complex molecules, including pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and a discussion of its significant applications in drug discovery and development.

Molecular Structure and Identifiers

The fundamental structure of this compound consists of a three-carbon propanoate backbone with hydroxyl groups at the C2 and C3 positions and a methyl ester at C1. The "(S)" designation in its name refers to the stereochemical configuration at the chiral center (C2), which dictates its optical activity and is crucial for its role in stereoselective synthesis.[1][2]

Key Identifiers:

| Identifier | Value |

| IUPAC Name | methyl (2S)-2,3-dihydroxypropanoate[3] |

| CAS Number | 10303-88-5[1][4] |

| Molecular Formula | C₄H₈O₄[1][3][4] |

| Molecular Weight | 120.10 g/mol [1][3] |

| Synonyms | Methyl (S)-2,3-dihydroxypropanoate, Methyl L-(+)-glycerate, Methyl (2S)-2,3-dihydroxypropanoate[1][4] |

| InChI | InChI=1S/C4H8O4/c1-8-4(7)3(6)2-5/h3,5-6H,2H2,1H3/t3-/m0/s1[3] |

| InChIKey | COFCNNXZXGCREM-VKHMYHEASA-N[3] |

| SMILES | COC(=O)--INVALID-LINK--O[3] |

Physicochemical Properties

The physical and chemical characteristics of this compound are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Appearance | Colorless to red liquid | [1][4] |

| Boiling Point | 241.5 ± 0.0 °C (at 760 Torr) | [4] |

| Density | 1.285 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | [4] |

| Solubility | Highly soluble in water (858 g/L at 25 °C) | [1] |

| Flash Point | 103.7 ± 11.7 °C | [4] |

| pKa | 12.26 ± 0.20 (Predicted) | [4] |

| Refractive Index | n20/D 1.425 (lit.) | |

| Optical Activity | [α]D20 = -2.5 (c=1.1, methanol) | [5] |

Computed Properties:

| Property | Value | Source |

| Topological Polar Surface Area | 66.8 Ų | [1][3] |

| Hydrogen Bond Donor Count | 2 | [1][3] |

| Hydrogen Bond Acceptor Count | 4 | [1][3] |

| Rotatable Bond Count | 3 | [1][3] |

| Complexity | 80.1 | [1][3] |

Synthesis and Purification

The synthesis of this compound can be achieved through various methods, with a common approach involving the diazotization of L-serine.[5] This method, while effective, requires careful control of reaction conditions to achieve a good yield and purity.

Synthetic Workflow: From L-Serine to this compound

The following diagram illustrates the key steps in the synthesis of this compound starting from L-serine.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis from L-Serine

This protocol is based on a method involving the diazotization of L-serine followed by esterification.[5]

Materials:

-

L-serine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Methanol

-

Trimethyl Orthoformate

-

p-Toluenesulfonic acid (p-TsOH)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Cyclohexane and Ethyl Acetate (for elution)

Procedure:

-

Diazotization:

-

Dissolve L-serine (12 g, 110 mmol) in deionized water (150 mL) in a flask and cool the solution to 0°C in an ice bath.[5]

-

Slowly add concentrated sulfuric acid (4.1 mL) to the solution.[5]

-

In a separate beaker, dissolve sodium nitrite (6.8 g, 99 mmol) in deionized water (75 mL).[5]

-

Add the sodium nitrite solution dropwise to the L-serine solution over 24 hours, maintaining the temperature at 0°C.[5]

-

After the initial addition, add another portion of pre-cooled concentrated sulfuric acid (3.3 mL in 20 mL of water) followed by another dropwise addition of sodium nitrite solution (6.8 g in 75 mL of water) over the next 24 hours.[5]

-

Allow the reaction mixture to stir at room temperature for an additional 24 hours.[5]

-

-

Work-up and Esterification:

-

Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).[5]

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

-

To the resulting residue, add methanol (100 mL), trimethyl orthoformate (75 mL), and p-toluenesulfonic acid (1.9 g, 10 mmol).[5]

-

Heat the mixture to reflux for 16 hours.[5]

-

-

Purification:

-

After cooling, concentrate the reaction mixture under vacuum.

-

Purify the crude product by flash column chromatography on silica gel using a cyclohexane/ethyl acetate (1:2) eluent system to yield the pure this compound as a colorless oil.[5]

-

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound.

| Technique | Key Data |

| ¹H NMR (CDCl₃) | δ = 3.84 (s, 3H, CO₂CH₃), 3.85 (dd, J=11.7/3.9 Hz, 1H, HOCHCH₂OH), 3.91 (dd, J=11.7/3.3 Hz, 1H HOCHCH₂OH), 4.28 (t, J=3.6 Hz, 1H, HOCHCH₂OH)[5] |

| ¹³C NMR (CDCl₃) | δ = 53.1 (CO₂CH₃), 64.1 (HOCHCH₂OH), 71.6 (HOCHCH₂OH), 173.6 (CO₂CH₃)[5] |

| IR (pure) | ν = 3402, 2955, 1732, 1439, 1215, 1115, 1061, 1007, 972, 648 cm⁻¹[5] |

| HRMS (m/z) | [M+H]⁺ calculated for C₄H₉O₄: 121.0495; found: 121.0517[5] |

Applications in Drug Development

The chiral nature of this compound makes it a valuable precursor in the synthesis of enantiomerically pure pharmaceutical compounds.[1] The stereochemistry of a drug molecule is often critical to its pharmacological activity and can significantly influence its efficacy and safety profile. The "magic methyl" effect, where the addition of a methyl group can drastically alter a compound's properties, is a key concept in drug design, and chiral building blocks like this compound are essential for exploring this effect.[6]

Workflow: Role in Asymmetric Synthesis

Caption: General workflow for utilizing this compound.

Safety and Handling

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place. For long-term storage, it is recommended to store in a freezer under -20°C.[4]

-

Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a fundamentally important chiral building block with well-defined physical and chemical properties. Its utility in asymmetric synthesis, particularly in the pharmaceutical industry, is well-established. A thorough understanding of its characteristics, synthesis, and handling is crucial for its effective and safe application in research and development.

References

- 1. Page loading... [guidechem.com]

- 2. Buy this compound (EVT-1215571) | 10303-88-5 [evitachem.com]

- 3. This compound | C4H8O4 | CID 11083880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound | 10303-88-5 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Methyl 2,3-dihydroxypropanoate | C4H8O4 | CID 140003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (R)-Methyl 2,3-dihydroxypropanoate - Safety Data Sheet [chemicalbook.com]

Spectroscopic data for (S)-Methyl 2,3-dihydroxypropanoate (1H NMR, 13C NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Profile of (S)-Methyl 2,3-dihydroxypropanoate

Authored by: [Your Name], Senior Application Scientist

Introduction

This compound, also known as Methyl (S)-glycerate, is a chiral molecule of significant interest in synthetic organic chemistry.[1] Its versatile structure, featuring hydroxyl and ester functional groups, makes it a valuable building block for the synthesis of various pharmaceuticals and other fine chemicals.[1] Accurate and comprehensive spectroscopic characterization is paramount for confirming its identity, purity, and structure in any research or drug development setting. This technical guide provides an in-depth analysis of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and data interpretation.

Molecular Structure

This compound possesses a stereocenter at the C2 position, leading to its optical activity.[1][2] The molecular formula is C₄H₈O₄, and its molecular weight is 120.10 g/mol .[2][3]

Caption: 2D structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Data Summary

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 3.84 | s | - | 3H | CO₂CH₃ |

| 3.85 | dd | 11.7, 3.9 | 1H | HOCHCH₂OH |

| 3.91 | dd | 11.7, 3.3 | 1H | HOCHCH₂OH |

| 4.28 | t | 3.6 | 1H | HOCHCH₂OH |

Source: ChemicalBook[2]

Spectrum Interpretation

The ¹H NMR spectrum of this compound in CDCl₃ displays four distinct signals.[2]

-

A sharp singlet at 3.84 ppm corresponds to the three protons of the methyl ester group (CO₂CH₃). Its integration value of 3H confirms this assignment.

-

The two diastereotopic protons on the C3 carbon (HOCHCH₂OH) appear as two distinct doublets of doublets at 3.85 ppm and 3.91 ppm . This is due to their different spatial relationships with the chiral center at C2.

-

The proton on the C2 carbon (HOCHCH₂OH) resonates as a triplet at 4.28 ppm due to coupling with the adjacent C3 protons.[2]

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for obtaining a ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer.

-

Data Acquisition: Acquire the spectrum using a standard ¹H NMR pulse sequence. For routine characterization, a 400 MHz or 500 MHz spectrometer is suitable.[4][5]

-

Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Calibrate the spectrum using the residual solvent peak as a reference. Integrate the peaks and determine their multiplicities and coupling constants.

Caption: General workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Data Summary

| Chemical Shift (δ) ppm | Assignment |

| 53.1 | CO₂C H₃ |

| 64.1 | HOC H₂OH |

| 71.6 | HOC HCH₂OH |

| 173.6 | C O₂CH₃ |

Source: ChemicalBook[2]

Spectrum Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ shows four signals, corresponding to the four unique carbon atoms in the molecule.[2]

-

The signal at 173.6 ppm is characteristic of a carbonyl carbon in an ester group.

-

The peak at 71.6 ppm is assigned to the carbon of the chiral center (C2), which is attached to a hydroxyl group.

-

The signal at 64.1 ppm corresponds to the C3 carbon, also attached to a hydroxyl group.

-

The peak at 53.1 ppm is attributed to the methyl carbon of the ester group.[2]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: The same spectrometer is used.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled ¹³C NMR pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.[6] An inverse gated-decoupling pulse sequence can be employed to obtain quantitative data.[7]

-

Processing and Analysis: Process the data similarly to the ¹H NMR spectrum. Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Data Summary

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3402 | O-H stretch | Hydroxyl (-OH) |

| 2955 | C-H stretch | Aliphatic |

| 1732 | C=O stretch | Ester |

| 1439 | C-H bend | Aliphatic |

| 1215, 1115, 1061 | C-O stretch | Ester and Alcohol |

Source: ChemicalBook[2]

Spectrum Interpretation

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups.[2]

-

A broad and strong absorption band around 3402 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl groups.

-

The peak at 2955 cm⁻¹ is due to the C-H stretching vibrations of the aliphatic portions of the molecule.

-

A strong, sharp absorption at 1732 cm⁻¹ is characteristic of the C=O stretching vibration of the ester functional group.

-

The fingerprint region (below 1500 cm⁻¹) contains several peaks, including those at 1215, 1115, and 1061 cm⁻¹ , which are attributed to C-O stretching vibrations of the ester and alcohol moieties.[2]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Thin Film Method):

-

Place a small drop of the neat liquid sample of this compound onto a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film.

-

-

Data Acquisition:

-

Place the salt plates in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum. A background spectrum of the empty salt plates should be taken first and subtracted from the sample spectrum.

-

-

Analysis:

-

Identify the major absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Data Summary

| m/z | Ion |

| 121.0517 | [M+H]⁺ |

Source: ChemicalBook (HRMS data)[2]

Fragmentation Analysis

In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion is determined. For this compound, the protonated molecule [M+H]⁺ is observed at m/z 121.0517, which is consistent with the calculated value of 121.0495 for C₄H₉O₄.[2] Under electron ionization (EI), the molecular ion [M]⁺ at m/z 120 would be expected, along with characteristic fragment ions resulting from the loss of functional groups.

Caption: Plausible fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: A soft ionization technique such as Electrospray Ionization (ESI) is suitable for observing the protonated molecule [M+H]⁺. Electron Ionization (EI) can be used to induce fragmentation and obtain structural information.[8]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 10303-88-5 [chemicalbook.com]

- 3. This compound | C4H8O4 | CID 11083880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-Methyl 2,3-dihydroxypropanoate | 18289-89-9 [chemicalbook.com]

- 5. publishing.bceln.ca [publishing.bceln.ca]

- 6. nmr.ceitec.cz [nmr.ceitec.cz]

- 7. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

An In-Depth Technical Guide to (S)-Methyl 2,3-dihydroxypropanoate: A Chiral Building Block for Drug Discovery and Development

Abstract

(S)-Methyl 2,3-dihydroxypropanoate, a versatile chiral building block, holds significant value in the synthesis of complex molecules, particularly in the realms of pharmaceutical and agrochemical research. Its stereodefined diol functionality serves as a crucial starting point for the introduction of chirality and further synthetic transformations. This guide provides an in-depth analysis of its chemical and physical properties, synthesis methodologies, analytical characterization, and applications, with a focus on providing practical insights for researchers, scientists, and drug development professionals. The content is grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound in Chiral Synthesis

This compound, also known as methyl (S)-glycerate, is a C4 chiral synthon characterized by a methyl ester and two adjacent hydroxyl groups, with the stereochemistry at the C2 position defined as (S). This specific arrangement of functional groups makes it an invaluable precursor for the synthesis of a wide array of enantiomerically pure compounds. The "chiral pool" approach in organic synthesis leverages readily available, enantiopure molecules from nature, and this compound can be derived from natural sources such as L-serine, making it a sustainable and cost-effective choice.[1][2]

The strategic importance of this molecule lies in its ability to serve as a scaffold for the construction of more complex chiral architectures. The diol functionality can be selectively protected, activated, or transformed, allowing for the controlled introduction of new stereocenters and functional groups. This level of synthetic control is paramount in drug discovery, where the biological activity of a molecule is often exquisitely dependent on its three-dimensional structure.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 10303-88-5 | [3] |

| Molecular Formula | C4H8O4 | [3] |

| Molecular Weight | 120.10 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 241.5 °C at 760 mmHg | [4] |

| Density | ~1.285 g/cm³ | [4] |

| Storage | Store in a cool, dry place. For long-term storage, it is recommended to store under an inert atmosphere at -20°C. | [4] |

Spectroscopic Data

The structural integrity and purity of this compound are confirmed through various spectroscopic techniques.

-

¹H NMR (CDCl₃): δ 4.28 (t, 1H), 3.91 (dd, 1H), 3.85 (dd, 1H), 3.84 (s, 3H)[2]

-

¹³C NMR (CDCl₃): δ 173.6, 71.6, 64.1, 53.1[2]

-

Infrared (IR, neat): ν 3402 (O-H stretch, broad), 2955 (C-H stretch), 1732 (C=O stretch, ester) cm⁻¹[2]

-

High-Resolution Mass Spectrometry (HRMS): m/z [M+H]⁺ calculated for C₄H₉O₄⁺: 121.0495, found: 121.0517[2]

Synthesis Methodologies: Accessing a Key Chiral Building Block

Several synthetic routes to this compound have been developed, starting from readily available precursors. The choice of method often depends on factors such as scale, cost, and desired enantiomeric purity.

Synthesis from L-Serine

A common and well-documented method involves the diazotization of the naturally occurring amino acid L-serine, followed by esterification. This approach takes advantage of the inherent chirality of L-serine to establish the (S)-stereocenter.

Caption: Synthesis of this compound from L-Serine.

Experimental Protocol:

-

To a solution of L-serine (12 g, 110 mmol) in water (150 mL) at 0°C, slowly add concentrated sulfuric acid (4.1 mL).[2]

-

A solution of sodium nitrite (6.8 g, 99 mmol) in water (75 mL) is added dropwise over 24 hours while maintaining the temperature at 0°C.[2]

-

The reaction mixture is stirred at room temperature for 24 hours.[2]

-

The solution is concentrated under reduced pressure.

-

The residue is dissolved in methanol (100 mL), and trimethyl orthoformate (75 mL) and p-toluenesulfonic acid (1.9 g, 10 mmol) are added. The mixture is heated to reflux for 16 hours.[2]

-

The reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate.[2]

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by column chromatography to yield this compound.[2]

Causality of Experimental Choices: The use of sodium nitrite in an acidic medium generates nitrous acid in situ, which reacts with the primary amine of L-serine to form a diazonium salt. This unstable intermediate readily loses nitrogen gas to form a carbocation, which is then attacked by water to yield the corresponding hydroxyl group with retention of configuration. The subsequent esterification is carried out under acidic conditions to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.

Chemo-enzymatic Synthesis from Levoglucosenone

A greener and more sustainable approach utilizes the renewable bio-based compound levoglucosenone, derived from the pyrolysis of cellulose. This method employs a lipase-mediated Baeyer-Villiger oxidation as a key step.[5]

Caption: Chemo-enzymatic synthesis from Levoglucosenone.

This chemo-enzymatic route is advantageous as it avoids the use of hazardous reagents like sodium nitrite and borane, which are required in other synthetic pathways.[5] The enzymatic oxidation step provides high enantioselectivity, ensuring the formation of the desired (S)-enantiomer.

Applications in Drug Discovery and Natural Product Synthesis

The utility of this compound as a chiral building block is demonstrated in its application in the synthesis of various biologically active molecules.

Precursor to Chiral Epoxides and Other Intermediates

This compound is a valuable precursor for the synthesis of chiral epoxides, such as methyl (S)-3-(oxiran-2-yl)propanoate.[5] These epoxides are highly reactive intermediates that can undergo regioselective ring-opening reactions with various nucleophiles to introduce a wide range of functionalities. This strategy has been employed in the synthesis of:

-

Elicitor: A signaling molecule involved in plant defense mechanisms.[5]

-

Streptrubin B: A natural product with potential biological activity.[5]

-

Chiral γ- and δ-lactones: Important structural motifs in many natural products.[5]

Role in the Synthesis of Antiviral and Marine Natural Products

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

Based on data for the racemic mixture, methyl 2,3-dihydroxypropanoate is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.[9]

-

H319: Causes serious eye irritation.[9]

-

H335: May cause respiratory irritation.[9]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at -20°C under an inert atmosphere is recommended.[4]

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in organic synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals and other biologically active molecules. Its availability from renewable resources, coupled with its well-defined stereochemistry and versatile reactivity, makes it an attractive starting material for drug discovery and development programs. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to serve as a valuable resource for scientists in the field. The continued exploration of new synthetic routes and applications of this and other chiral synthons will undoubtedly contribute to the advancement of chemical synthesis and the development of new therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | 10303-88-5 [chemicalbook.com]

- 3. This compound | C4H8O4 | CID 11083880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound (EVT-1215571) | 10303-88-5 [evitachem.com]

- 5. mdpi.com [mdpi.com]

- 6. A roadmap to engineering antiviral natural products synthesis in microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Methyl 2,3-dihydroxypropanoate | C4H8O4 | CID 140003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (R)-Methyl 2,3-dihydroxypropanoate - Safety Data Sheet [chemicalbook.com]

Solubility of (S)-Methyl 2,3-dihydroxypropanoate in common organic solvents

An In-depth Technical Guide to the Solubility of (S)-Methyl 2,3-dihydroxypropanoate in Common Organic Solvents

Abstract

This compound, a chiral building block with significant potential in pharmaceutical and fine chemical synthesis, possesses a solubility profile critical to its application in reaction chemistry, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound in a range of common organic solvents. While specific quantitative data for this compound is not extensively documented in publicly available literature, this guide synthesizes information from structurally analogous compounds to predict its solubility behavior. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its solubility, empowering researchers and drug development professionals to generate the empirical data necessary for their specific applications.

Introduction to this compound

This compound, also known as methyl (S)-glycerate, is a trifunctional molecule featuring a methyl ester and two hydroxyl groups. Its chemical structure, C₄H₈O₄, and molecular weight of 120.10 g/mol , contribute to its unique physicochemical properties[1]. The presence of two hydroxyl groups and a methyl ester moiety imparts a high degree of polarity to the molecule. These functional groups allow it to act as both a hydrogen bond donor and acceptor, which is a primary determinant of its solubility in various solvents[2]. Understanding this solubility is paramount for its effective use in organic synthesis, enabling appropriate solvent selection for reactions, extractions, and crystallizations.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. The polarity of this compound, arising from its two hydroxyl groups and ester functionality, suggests a high affinity for polar solvents. The molecule's ability to form strong hydrogen bonds with solvent molecules will be the dominant factor in its dissolution.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can also engage in hydrogen bonding. It is anticipated that this compound will exhibit high solubility in these solvents. High solubility in water has been reported, with a value of 858 g/L at 25°C, underscoring its hydrophilic nature[2].

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate): While unable to donate hydrogen bonds, these solvents possess polar functional groups that can act as hydrogen bond acceptors. Good solubility is expected, though perhaps less than in protic solvents.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents lack significant polarity and the ability to form hydrogen bonds. Consequently, this compound is expected to have very limited solubility in such solvents.

Predicted Solubility Profile

In the absence of direct experimental data, the solubility of structurally similar compounds, such as methyl lactate and ethyl lactate, can provide valuable insights. Methyl lactate is reported to be miscible with water, acetone, and ethanol[2][3]. Similarly, ethyl lactate is easily soluble in ethanol, acetone, ether, and other esters[1]. Given that this compound has an additional hydroxyl group compared to these analogues, its polarity is even greater, suggesting a similar or even more pronounced affinity for polar organic solvents.

The following table summarizes the predicted solubility of this compound in a range of common organic solvents. These are qualitative predictions intended to guide initial experimental design.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Very High / Miscible | Strong hydrogen bonding capabilities between solute and solvent. |

| Ethanol | Very High / Miscible | Strong hydrogen bonding capabilities. | |

| Isopropanol | High | Good hydrogen bonding, though steric hindrance may slightly reduce solubility compared to methanol and ethanol. | |

| Polar Aprotic | Acetone | High | The ketone carbonyl can act as a hydrogen bond acceptor. |

| Ethyl Acetate | Moderate to High | The ester carbonyl can act as a hydrogen bond acceptor. | |

| Tetrahydrofuran (THF) | Moderate | The ether oxygen can act as a hydrogen bond acceptor. | |

| Nonpolar Aprotic | Diethyl Ether | Low to Moderate | Limited polarity and hydrogen bonding capability. |

| Toluene | Very Low | Aromatic hydrocarbon with low polarity. | |

| Hexane | Insoluble | Nonpolar aliphatic hydrocarbon. |

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data, rigorous experimental determination is essential. The following protocols describe two robust and widely accepted methods: the Saturation Shake-Flask Method and Gravimetric Analysis.

Experimental Workflow Overview

The general workflow for determining the solubility of this compound is depicted below.

Caption: Workflow for experimental solubility determination.

Saturation Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.

Principle: An excess of the solute is agitated in a solvent for a prolonged period to ensure the solution reaches equilibrium saturation at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined.

Apparatus and Materials:

-

This compound

-

Organic solvents of interest (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE) or centrifuge

-

Apparatus for quantitative analysis (e.g., HPLC, GC, or gravimetric setup)

Step-by-Step Protocol:

-

Add an excess amount of this compound to a vial. A visible excess of solid should remain to ensure saturation.

-

Pipette a known volume of the desired organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker within a constant temperature incubator (e.g., 25°C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles. Alternatively, centrifuge the sample and carefully pipette the clear supernatant.

-

Determine the concentration of this compound in the filtered saturated solution using a suitable analytical method (e.g., HPLC, GC) against a calibration curve.

Gravimetric Analysis

This method is a straightforward approach for determining solubility, particularly when the solute is non-volatile.

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Apparatus and Materials:

-

Saturated solution prepared as per the Shake-Flask method (steps 1-7)

-

Analytical balance

-

Evaporating dish or beaker (pre-weighed)

-

Pipettes

-

Oven or vacuum oven

-

Desiccator

Step-by-Step Protocol:

-

Prepare a saturated solution of this compound in the solvent of interest as described in the Saturation Shake-Flask Method.

-

Accurately pipette a known volume of the clear, filtered saturated solution into a pre-weighed evaporating dish.

-

Gently evaporate the solvent in a fume hood. For higher boiling point solvents, a vacuum oven at a moderate temperature can be used to expedite evaporation without degrading the solute.

-

Once the solvent is fully evaporated, place the dish in an oven at a temperature below the boiling point of the solute to remove any residual solvent.

-

Cool the dish in a desiccator to room temperature to prevent moisture absorption.

-

Weigh the evaporating dish with the dried solute.

-

The mass of the dissolved solute is the final weight of the dish minus the initial tare weight of the empty dish.

-

Calculate the solubility in terms of g/L or other desired units.

Conclusion

This compound is predicted to be a highly polar compound with excellent solubility in polar protic solvents and good solubility in polar aprotic solvents, while being largely insoluble in nonpolar media. This profile is advantageous for its use in a variety of synthetic and formulation contexts. For applications requiring precise solubility data, the experimental protocols provided in this guide offer a robust framework for its determination. The synthesis of theoretical prediction and empirical validation outlined herein provides a comprehensive approach for researchers, scientists, and drug development professionals working with this versatile chiral building block.

References

An In-Depth Technical Guide to the Thermal Stability and Decomposition of (S)-Methyl 2,3-dihydroxypropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Methyl 2,3-dihydroxypropanoate, a key chiral building block in modern drug discovery and fine chemical synthesis, possesses a deceptively simple structure that belies a complex thermal behavior. Understanding its thermal stability and decomposition pathways is of paramount importance for ensuring the integrity of manufacturing processes, the stability of pharmaceutical formulations, and the safety of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the thermal properties of this compound, including its anticipated thermal stability profile, predicted decomposition mechanisms, and the analytical methodologies crucial for its characterization. Drawing upon established principles of organic chemistry and thermal analysis of analogous compounds, this document serves as an essential resource for professionals engaged in the development and handling of pharmaceuticals and related materials.

Introduction: The Significance of this compound in Pharmaceutical Development

This compound, also known as methyl (S)-glycerate, is a versatile chiral molecule widely employed as a starting material in the synthesis of a variety of pharmaceuticals.[1] Its stereospecific nature is a critical attribute, as the biological activity of many drugs is intrinsically linked to their three-dimensional structure.[2] The presence of two hydroxyl groups and a methyl ester functionality provides multiple points for synthetic modification, making it a valuable synthon for complex molecular architectures.

The seemingly benign nature of this small molecule, however, necessitates a thorough understanding of its behavior under thermal stress. Throughout the lifecycle of a drug product, from synthesis and purification to formulation and storage, this compound and its derivatives may be exposed to elevated temperatures. Such conditions can potentially lead to degradation, compromising the purity, efficacy, and safety of the final product. The "magic methyl" effect, a well-documented phenomenon in medicinal chemistry, highlights how the addition of a methyl group can significantly alter a molecule's physicochemical and pharmacokinetic properties, including its metabolic stability.[3][4] A comprehensive understanding of the thermal stability of this methylated chiral ester is therefore not merely an academic exercise but a practical necessity in drug development.[5]

This guide will delve into the core aspects of the thermal stability and decomposition of this compound, providing a framework for its safe and effective utilization.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential before exploring its thermal behavior.

| Property | Value | Source |

| Molecular Formula | C4H8O4 | |

| Molecular Weight | 120.10 g/mol | |

| CAS Number | 10303-88-5 | |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 241.5 ± 0.0 °C at 760 mmHg | |

| Density | 1.285 ± 0.06 g/cm³ | |

| Solubility | Soluble in water | [1] |

Predicted Thermal Stability Profile

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, a multi-stage decomposition is anticipated. The initial mass loss is likely to occur at lower temperatures and can be attributed to the evaporation of any residual water or solvent. The principal decomposition is expected to commence at temperatures exceeding 200°C, with the rate of mass loss accelerating at higher temperatures. The presence of hydroxyl groups may influence the onset of decomposition, potentially through intermolecular interactions.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. For this compound, the DSC thermogram is expected to show endothermic events corresponding to boiling and decomposition. The absence of sharp melting peaks would be consistent with its liquid state at room temperature. Exothermic events could be observed if the decomposition process involves oxidative reactions, particularly if the analysis is conducted in an air or oxygen atmosphere.

Postulated Decomposition Pathways and Products

The thermal decomposition of this compound is likely to proceed through a complex series of reactions, influenced by factors such as temperature, heating rate, and the surrounding atmosphere. Based on the pyrolysis of glycerol and other esters, several key decomposition pathways can be postulated.[1][3]

Key Influencing Factors:

-

Ester Moiety: The methyl ester group is a primary site for initial bond cleavage.

-

Hydroxyl Groups: The two hydroxyl groups can participate in dehydration reactions and influence the fragmentation patterns.

-

Chiral Center: While the initial stages of decomposition may not be stereospecific, the chirality can influence the formation of certain intermediates and products.

Predicted Decomposition Products:

Based on the pyrolysis of glycerol and other small esters, the following decomposition products can be anticipated:

-

Small Volatile Molecules: Carbon monoxide (CO), carbon dioxide (CO2), water (H2O), methane (CH4), and formaldehyde (CH2O).

-

Unsaturated Compounds: Acrolein, acrylic acid, and various other vinyl-containing fragments.

-

Oxygenated Fragments: Acetaldehyde, acetic acid, and pyruvic acid.

-

Char/Residue: At higher temperatures, polymerization and condensation reactions can lead to the formation of a carbonaceous residue.

The following diagram illustrates a simplified, plausible decomposition pathway:

Caption: A simplified schematic of the predicted thermal decomposition pathway of this compound.

Analytical Methodologies for Thermal Characterization

A multi-faceted analytical approach is essential for a comprehensive understanding of the thermal stability and decomposition of this compound.

Thermogravimetric Analysis (TGA)

TGA is the primary technique for determining the thermal stability and decomposition profile.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina or platinum).

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition. For studying oxidative stability, a controlled air or oxygen atmosphere can be used.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: Plot the sample mass (or percentage mass loss) as a function of temperature. The onset of decomposition, peak decomposition temperatures, and residual mass can be determined from the resulting TGA curve and its derivative (DTG).

Differential Scanning Calorimetry (DSC)

DSC provides information on the thermal transitions and energetic changes associated with decomposition.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell.

-

Atmosphere: Purge the DSC cell with an inert gas.

-

Temperature Program: Heat the sample at a constant rate (e.g., 10°C/min) over the desired temperature range.

-

Data Analysis: Plot the heat flow as a function of temperature. Endothermic and exothermic peaks corresponding to thermal events can be identified and quantified.

Caption: A typical experimental workflow for the comprehensive thermal analysis of this compound.

Evolved Gas Analysis (EGA)

To identify the decomposition products, TGA can be coupled with other analytical techniques, such as Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR). This allows for the real-time analysis of the gaseous products evolved during the thermal decomposition process.

Implications for Drug Development and Manufacturing

The thermal stability of this compound has significant implications for various stages of pharmaceutical development:

-

Process Chemistry: Knowledge of the decomposition temperature is crucial for setting safe temperature limits during synthesis, purification (e.g., distillation), and drying processes.

-

Formulation Development: The compatibility of this compound with excipients at elevated temperatures during processes like granulation and tablet compression must be evaluated to prevent degradation.

-

Stability Studies: Understanding the thermal degradation pathways is essential for designing accelerated stability studies and predicting the shelf-life of the drug product.

-

Safety Assessment: Identification of potentially toxic decomposition products is a critical aspect of the safety assessment of any pharmaceutical compound.

Conclusion

This compound is a cornerstone chiral building block in pharmaceutical synthesis, and a thorough understanding of its thermal behavior is indispensable for its effective and safe use. While direct experimental data on its thermal decomposition is limited, a comprehensive picture can be constructed through the analysis of analogous compounds and the application of established principles of thermal analysis. This guide provides a foundational framework for researchers, scientists, and drug development professionals to approach the thermal characterization of this compound, ensuring the quality, safety, and efficacy of the life-saving medicines derived from it. Further experimental studies employing the analytical techniques outlined herein are strongly encouraged to refine and validate the predicted thermal profile and decomposition pathways of this important molecule.

References

- 1. Pyrolysis of glycerol for the production of hydrogen or syn gas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C4H8O4 | CID 11083880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 2,3-dihydroxypropanoate | C4H8O4 | CID 140003 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-Methyl 2,3-dihydroxypropanoate: A Chiral Building Block from Nature's Blueprint

(S)-Methyl 2,3-dihydroxypropanoate , a valuable chiral building block in modern organic synthesis, represents a cornerstone in the stereocontrolled construction of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the densely functionalized and stereochemically defined three-carbon backbone, offering a versatile platform for the introduction of further chirality and molecular complexity. This technical guide delves into the origins of this important synthon, focusing on its seminal synthesis from the readily available chiral pool starting material, L-serine.

The Genesis of a Chiral Synthon: A Synthesis-Driven Discovery

The formal "discovery" of this compound is intrinsically linked to its first stereocontrolled synthesis. While the compound has been identified as a natural product in Begonia nantoensis, its significance in synthetic chemistry arose from the development of methods to produce it in an enantiomerically pure form.[2] The most direct and historically significant route leverages the "chiral pool," a collection of abundant, enantiopure compounds from nature, with the amino acid L-serine serving as a prime precursor.

The conversion of L-serine to this compound is a classic example of chiral pool synthesis, where the inherent stereochemistry of the starting material is transferred to the target molecule. This approach is both elegant and efficient, obviating the need for asymmetric catalysis or chiral resolution. The key transformation is the stereospecific diazotization of the primary amine of L-serine to a hydroxyl group, a reaction that proceeds with retention of configuration at the C2 stereocenter.[3]

The First Synthesis: A Stereospecific Transformation of L-Serine

The pioneering synthesis of this compound from L-serine involves a two-step process: the diazotization of L-serine to form (S)-glyceric acid, followed by esterification to yield the final product. The critical step is the diazotization, which must be performed under carefully controlled conditions to ensure the stereochemical integrity of the chiral center.

Mechanistic Insights: The Diazotization of L-Serine

The diazotization of a primary aliphatic amine, such as the one in L-serine, proceeds through the formation of a diazonium salt, which is unstable and readily loses nitrogen gas to form a carbocation.[4] The subsequent capture of this carbocation by a nucleophile, in this case, water, yields the corresponding alcohol.

The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, typically sulfuric acid. Nitrous acid is then protonated and loses water to form the nitrosonium ion (NO⁺), the key electrophile in the reaction.[5] The lone pair of the primary amine on L-serine attacks the nitrosonium ion, initiating a cascade of proton transfer and dehydration steps that ultimately lead to the formation of the diazonium ion. The departure of the exceptionally stable dinitrogen molecule (N₂) generates a transient carbocation at the C2 position. The stereochemical outcome of the reaction is determined by the mode of nucleophilic attack on this carbocation. In the case of L-serine, the reaction proceeds with overall retention of configuration, suggesting a mechanism that avoids a freely rotating, planar carbocation. This is likely due to the influence of the adjacent carboxyl and hydroxyl groups, which can shield one face of the carbocation or participate in a double inversion mechanism.

Diagram of the Diazotization and Esterification of L-Serine

Caption: Synthetic pathway from L-serine to this compound.

Experimental Protocol: Synthesis of this compound from L-Serine[6]

This protocol details a representative procedure for the laboratory-scale synthesis of this compound from L-serine.

Step 1: Diazotization of L-Serine to (S)-Glyceric Acid

-

A solution of L-serine (12 g, 110 mmol) in water (150 mL) is cooled to 0°C in an ice bath.

-

Concentrated sulfuric acid (4.1 mL, 7.5 g) is slowly added to the cooled solution with stirring.

-

A solution of sodium nitrite (6.8 g, 99 mmol) in water (75 mL) is added dropwise over a period of 24 hours, maintaining the temperature at 0°C.

-

The reaction mixture is again cooled to 0°C, and a pre-cooled solution of concentrated sulfuric acid (3.3 mL, 6.0 g) in water (20 mL) is added.

-

A solution of sodium nitrite (6.8 g, 99 mmol) in water (75 mL) is again added dropwise over the next 24 hours at 0°C.

-

The reaction mixture is allowed to stir at room temperature for an additional 24 hours.

Step 2: Esterification to this compound

-

The reaction solution is concentrated under reduced pressure to approximately one-third of its original volume.

-

Aqueous sodium hydroxide (3.8 g, 95 mmol) is added to the concentrated solution.

-

Methanol (100 mL) and acetone (30 mL) are added, and any insoluble material is removed by filtration.

-

The filtrate is evaporated to dryness, and the residue is redissolved in methanol (100 mL).

-

To this solution, trimethyl orthoformate (75 mL) and p-toluenesulfonic acid (1.9 g, 10 mmol) are added.

-

The mixture is heated to reflux for 16 hours.

-

Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate and extracted with ethyl acetate (3 x 100 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo.

-

The crude product is purified by flash column chromatography (cyclohexane/ethyl acetate = 1:2) to afford this compound as a colorless oil.

| Parameter | Value |

| Starting Material | L-Serine |

| Final Product | This compound |

| Yield | 23% |

| Appearance | Colorless Oil |

| Molecular Formula | C₄H₈O₄ |

| Molecular Weight | 120.10 g/mol |

Table 1: Summary of the Synthesis of this compound.

Workflow for the Synthesis and Purification

References

(S)-Methyl 2,3-dihydroxypropanoate: A Versatile C3 Chiral Building Block for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The strategic use of chiral building blocks derived from the "chiral pool" offers an efficient and economical approach to constructing complex molecular architectures. Among these, (S)-Methyl 2,3-dihydroxypropanoate, also known as Methyl (S)-glycerate, has emerged as a highly versatile and valuable C3 building block. Its trifunctional nature, comprising a stereodefined secondary alcohol, a primary alcohol, and a methyl ester, provides a rich platform for a multitude of chemical transformations. This guide offers a comprehensive overview of the synthesis, properties, and core synthetic applications of this compound, providing field-proven insights and detailed protocols for its effective utilization in asymmetric synthesis.

Introduction: The Strategic Value of Chiral Building Blocks

Chirality is a fundamental principle in pharmacology and materials science, where the three-dimensional arrangement of atoms can dictate biological activity and material properties. The synthesis of single-enantiomer drugs is now a regulatory expectation, driven by the understanding that different enantiomers can have varied pharmacological and toxicological profiles[1]. The chiral pool synthesis approach, which utilizes readily available, inexpensive, and enantiopure natural products like amino acids, sugars, and hydroxy acids, is a cornerstone of modern organic synthesis[2][]. This compound, derivable from natural sources such as L-serine, exemplifies the power of this strategy[2]. Its well-defined stereocenter and differentiated functional groups allow for predictable and selective chemical manipulations, making it an ideal starting material for the synthesis of complex targets.

Physicochemical and Spectroscopic Profile

This compound is a colorless liquid valued for its role as a chiral precursor in the synthesis of pharmaceuticals and agrochemicals[4]. A clear understanding of its physical and spectral properties is essential for its application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | methyl (2S)-2,3-dihydroxypropanoate | [5][6] |

| CAS Number | 10303-88-5 | [4][7][8] |

| Molecular Formula | C₄H₈O₄ | [4][5][6] |

| Molecular Weight | 120.10 g/mol | [4][5][6] |

| Appearance | Colorless to red liquid | [4][7] |

| Boiling Point | 241.5 ± 0.0 °C (at 760 Torr) | [7] |

| Density | 1.285 ± 0.06 g/cm³ (at 20 °C) | [7] |

| Solubility | Highly soluble in water (858 g/L at 25 °C) | [4] |

| Storage | Sealed in dry, store in freezer under -20°C | [7] |

Spectroscopic Data Summary

The structural integrity and purity of this compound are routinely confirmed by spectroscopic methods. Representative data are as follows:

-

¹H NMR (CDCl₃): δ ≈ 4.28 (t, 1H, HOCH CH₂OH), 3.91 (dd, 1H, HOCHCH ₂OH), 3.85 (dd, 1H, HOCHCH ₂OH), 3.84 (s, 3H, CO₂CH ₃).

-

¹³C NMR (CDCl₃): δ ≈ 173.6 (C O₂CH₃), 71.6 (HOC HCH₂OH), 64.1 (HOCHC H₂OH), 53.1 (CO₂C H₃).

-

IR (Pure): ν ≈ 3402 (br, O-H), 2955 (C-H), 1732 (s, C=O ester) cm⁻¹.

-

HRMS (m/z): [M+H]⁺ calculated for C₄H₉O₄: 121.0495; found: 121.0517.

(Note: Exact chemical shifts and peak multiplicities may vary slightly depending on the solvent and instrument used.)

Synthesis and Availability

While this compound has been reported in natural sources like Begonia nantoensis, for synthetic purposes it is typically prepared from other members of the chiral pool[6]. One of the most common and reliable methods involves the diazotization of L-serine, followed by in-situ esterification. This method leverages the inexpensive and readily available amino acid to produce the target molecule with retention of stereochemistry.

Core Synthetic Applications: A Platform for Chirality Transfer

The synthetic utility of this compound stems from the differential reactivity of its three functional groups. The primary (C3) and secondary (C2) hydroxyl groups can be selectively protected or activated, and the methyl ester can be transformed, allowing for a programmed and stereocontrolled elaboration of the carbon skeleton.

Key Derivatization Strategies:

-

Selective Protection: The vicinal diol is readily protected as an acetonide (isopropylidene ketal) using 2,2-dimethoxypropane or acetone with a catalytic acid. This unmasks the ester for transformations and leaves the C2 and C3 stereocenters shielded. The primary hydroxyl can be selectively protected with bulky silyl ethers (e.g., TBDPS) or a trityl group, leaving the secondary alcohol available for oxidation or inversion.

-

Oxidation: The primary alcohol can be selectively oxidized to an aldehyde (e.g., using Dess-Martin periodinane or SO₃·pyridine) or a carboxylic acid. The secondary alcohol can be oxidized to a ketone.

-

Activation and Displacement: Both hydroxyl groups can be converted into good leaving groups (e.g., tosylates, mesylates) to facilitate nucleophilic substitution reactions (Sₙ2), often with inversion of configuration, to introduce new functionalities like azides, halides, or alkyl chains.

-

Ester Modification: The methyl ester can be reduced to a primary alcohol (e.g., with LiAlH₄), hydrolyzed to a carboxylic acid, or converted to amides via aminolysis.

Application in the Total Synthesis of Bioactive Molecules:

The versatility of this compound and its derivatives is showcased in numerous total syntheses of complex natural products. For example, derivatives of this chiral building block are crucial components in the convergent synthesis of the Epothilones , a class of potent anticancer agents that stabilize microtubules[4][5][7][9]. Fragments derived from chiral C3 and C4 synthons are assembled using olefination and aldol reactions to construct the complex macrolide core. Similarly, it serves as a precursor for the antiepileptic drug (R)-Lacosamide , where the synthesis starts from the related L-serine, highlighting the interconnectedness of this part of the chiral pool[2][10].

Experimental Protocols

Protocol 1: Synthesis of this compound from L-Serine

This protocol is adapted from a representative synthesis and should be performed by trained personnel with appropriate safety precautions.

Materials:

-

L-serine (1.0 eq)

-

Deionized water

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Sodium Hydroxide (NaOH)

-

Methanol (MeOH)

-

Acetone

-

Trimethyl orthoformate

-

p-Toluenesulfonic acid (p-TsOH)

-

Ethyl acetate, Cyclohexane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

A solution of L-serine (e.g., 110 mmol) in water is cooled to 0°C in an ice bath. Concentrated H₂SO₄ is added slowly.

-

A solution of NaNO₂ (0.9 eq) in water is added dropwise over an extended period (e.g., 24 hours) while maintaining the temperature at 0°C.

-

The reaction is re-cooled, and a second portion of pre-cooled H₂SO₄ and NaNO₂ solution is added dropwise over another 24 hours.

-

The reaction mixture is stirred at room temperature for 24 hours to ensure complete diazotization and hydrolysis.

-

The reaction is concentrated under reduced pressure to approximately one-third of its original volume. Aqueous NaOH is added to adjust the pH.

-

Methanol and acetone are added, and any insoluble material is removed by filtration.

-

The filtrate is evaporated, and the residue is redissolved in methanol.

-

Trimethyl orthoformate and a catalytic amount of p-toluenesulfonic acid are added, and the mixture is heated to reflux for 16 hours to effect esterification.

-

The reaction is quenched by the addition of saturated aqueous NaHCO₃ and extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography (e.g., cyclohexane/ethyl acetate = 1:2) to afford this compound as a colorless oil.

Protocol 2: Acetonide Protection of this compound

Materials:

-

This compound (1.0 eq)

-

2,2-Dimethoxypropane (1.5 eq)

-

Acetone (as solvent)

-

p-Toluenesulfonic acid (p-TsOH, 0.05 eq)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve this compound in anhydrous acetone.

-

Add 2,2-dimethoxypropane followed by a catalytic amount of p-TsOH.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate in vacuo to yield the protected product, methyl (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, which can often be used without further purification.

Conclusion

This compound stands as a testament to the efficiency and elegance of chiral pool synthesis. Its trifunctional nature, coupled with a secure stereocenter, provides a reliable and versatile starting point for the asymmetric synthesis of a wide array of complex and biologically significant molecules. The ability to selectively manipulate its functional groups through well-established protection and derivatization strategies ensures its continued relevance in both academic research and industrial drug development. As synthetic methodologies continue to advance, the strategic application of robust chiral building blocks like Methyl (S)-glycerate will remain indispensable in the quest for novel therapeutics and fine chemicals.

References

- 1. Chiral Building Blocks Selection - Enamine [enamine.net]

- 2. researchgate.net [researchgate.net]

- 4. Total syntheses of epothilones B and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective syntheses of epothilones A and B via nitrile oxide cycloadditions and related studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C4H8O4 | CID 11083880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of epothilones A and B in solid and solution phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. calpaclab.com [calpaclab.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Enantioselective Synthesis of (S)-Methyl 2,3-dihydroxypropanoate from L-serine: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the enantioselective synthesis of (S)-Methyl 2,3-dihydroxypropanoate, a valuable chiral building block in medicinal chemistry and organic synthesis. The described methodology utilizes the readily available and inexpensive amino acid, L-serine, as the starting material. The synthesis proceeds through a two-step sequence involving the esterification of L-serine to its corresponding methyl ester hydrochloride, followed by a stereoretentive diazotization and subsequent hydrolysis to yield the target diol. This guide offers in-depth technical insights, step-by-step experimental procedures, and an explanation of the underlying chemical principles to ensure reproducibility and success.

Introduction

This compound is a versatile chiral synthon employed in the synthesis of a variety of biologically active molecules and complex natural products. Its stereochemically defined diol functionality makes it an attractive precursor for the introduction of chirality in drug candidates. The use of L-serine, a naturally occurring amino acid, as the chiral pool starting material provides an efficient and cost-effective route to this important molecule.[1][2][3] This application note details a robust and scalable procedure for this transformation.

Synthetic Strategy

The overall synthetic pathway is a two-step process starting from L-serine:

-

Esterification: The carboxylic acid of L-serine is converted to its methyl ester. This is typically achieved by reacting L-serine with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas.[4][5][6] This step protects the carboxylic acid and increases the solubility of the starting material in organic solvents for the subsequent reaction.

-

Diazotization and Hydrolysis: The α-amino group of L-serine methyl ester is transformed into a hydroxyl group with retention of stereochemistry. This is accomplished through a diazotization reaction using sodium nitrite (NaNO₂) in an acidic aqueous medium. The resulting diazonium salt is unstable and readily undergoes hydrolysis to afford the desired this compound.[7][8][9]

The key to the enantioselectivity of this synthesis lies in the mechanism of the diazotization of α-amino acids. Unlike the diazotization of many aliphatic amines which can proceed through carbocation intermediates leading to racemization, the reaction of α-amino acids is believed to proceed with a double inversion mechanism via an α-lactone intermediate, resulting in overall retention of the original stereochemistry.[7][8]

Experimental Workflow Diagram

Caption: Synthetic workflow from L-serine to the target product.

Detailed Experimental Protocols

Part 1: Synthesis of (S)-Methyl 2-amino-3-hydroxypropanoate Hydrochloride

This protocol is adapted from established procedures for the esterification of amino acids.[4][5]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| L-Serine | 105.09 | 10.51 g | 0.10 |

| Methanol (anhydrous) | 32.04 | 150 mL | - |

| Thionyl chloride (SOCl₂) | 118.97 | 8.7 mL (14.2 g) | 0.12 |

Equipment:

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add L-serine (10.51 g).

-

Solvent Addition: Add anhydrous methanol (150 mL) to the flask and begin stirring to create a suspension.

-

Cooling: Cool the suspension to 0-5 °C in an ice-water bath.

-

Thionyl Chloride Addition: Slowly add thionyl chloride (8.7 mL) dropwise to the stirred suspension over a period of 30-45 minutes, maintaining the temperature below 10 °C. Caution: Thionyl chloride is corrosive and reacts vigorously with water. This step should be performed in a well-ventilated fume hood. The reaction is exothermic.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 24-48 hours. The suspension will gradually dissolve to form a clear solution.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Product Isolation: The resulting white solid is (S)-Methyl 2-amino-3-hydroxypropanoate hydrochloride. The crude product can be used in the next step without further purification. If desired, the product can be recrystallized from methanol/diethyl ether.

Expected Yield: The reaction is typically high-yielding, often approaching quantitative yields.

Part 2: Synthesis of this compound

This protocol is based on the stereoretentive diazotization of α-amino esters.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| (S)-Methyl 2-amino-3-hydroxypropanoate hydrochloride | 155.58 | 15.56 g | 0.10 |

| Sodium nitrite (NaNO₂) | 69.00 | 8.28 g | 0.12 |

| Sulfuric acid (conc. H₂SO₄) | 98.08 | 5.4 mL | 0.10 |

| Deionized water | 18.02 | 100 mL | - |

| Sodium bicarbonate (NaHCO₃) | 84.01 | As needed | - |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | As needed | - |

| Ethyl acetate | 88.11 | For extraction | - |

Equipment:

-

500 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-